4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine
Overview
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to create the compound. This can include the types of reactions used, the reagents and conditions required, and the yield of the product.Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include understanding the types of reactions it undergoes, the products formed, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s properties such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Cytochrome P450 Isoform Inhibition The molecule under discussion might exhibit properties that allow it to act as a chemical inhibitor of certain Cytochrome P450 (CYP) isoforms, as compounds with similar pyridine and imidazole structures have been utilized to investigate the selectivity and potency of inhibitors for various CYP isoforms. Such inhibitors are crucial in understanding drug metabolism and predicting potential drug-drug interactions in clinical scenarios (Khojasteh et al., 2011).
Optoelectronic Material Applications Compounds containing imidazole and pyridine structures are noted for their applications in optoelectronics. These molecules, particularly when incorporated into π-extended conjugated systems, are valuable for creating novel optoelectronic materials. They have been utilized in the synthesis of luminescent molecules, electroluminescent elements, photoelectric conversion elements, and image sensors. Their utility spans from fabricating materials for organic light-emitting diodes (OLEDs) to functioning as components in colorimetric pH sensors and thermally activated delayed fluorescence emitters (Lipunova et al., 2018).
Safety And Hazards
The safety and hazards analysis involves understanding the potential risks associated with handling or exposure to the compound. This can include its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, or improvements in its synthesis or handling.
properties
IUPAC Name |
4-[2-(1-fluoronaphthalen-2-yl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F2N3/c25-18-8-5-16(6-9-18)22-23(17-11-13-27-14-12-17)29-24(28-22)20-10-7-15-3-1-2-4-19(15)21(20)26/h1-14H,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQAFIILJICJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)C3=NC(=C(N3)C4=CC=NC=C4)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(1-Fluoronaphthalen-2-yl)-5-(4-fluorophenyl)-1H-imidazol-4-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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